molecular formula C20H28N2O6 B13273818 tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate

tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate

Cat. No.: B13273818
M. Wt: 392.4 g/mol
InChI Key: IVCBEGUKHKRFIK-UHFFFAOYSA-N
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Description

tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate: is a chemical compound with the molecular formula C20H28N2O6 and a molecular weight of 392.45 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a morpholine ring and an acetylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetylphenoxy moiety.

    Substitution: The morpholine ring can participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry:

In chemistry, tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine:

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry:

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The morpholine ring and acetylphenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl N-({4-[2-(4-hydroxyphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
  • tert-Butyl N-({4-[2-(4-methoxyphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
  • tert-Butyl N-({4-[2-(4-chlorophenoxy)acetyl]morpholin-2-yl}methyl)carbamate

Comparison:

Compared to these similar compounds, tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This makes it particularly valuable for specific research applications where the acetyl group plays a crucial role .

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

tert-butyl N-[[4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C20H28N2O6/c1-14(23)15-5-7-16(8-6-15)27-13-18(24)22-9-10-26-17(12-22)11-21-19(25)28-20(2,3)4/h5-8,17H,9-13H2,1-4H3,(H,21,25)

InChI Key

IVCBEGUKHKRFIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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